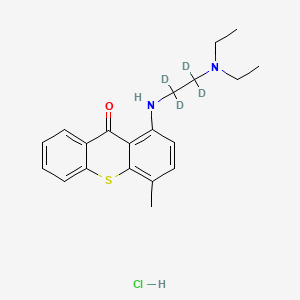
Lucanthone-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lucanthone-d4 (hydrochloride) is a deuterated form of lucanthone, a compound known for its use in treating parasitic diseases such as bilharziasis and schistosomiasis . It is a prodrug that is converted into its active metabolite, hycanthone . Lucanthone-d4 (hydrochloride) is also being investigated for its potential as a radiation sensitizer in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lucanthone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the lucanthone molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of lucanthone-d4 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lucanthone-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert lucanthone-d4 into its active metabolite, hycanthone.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include hycanthone and other metabolites that retain the therapeutic properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Lucanthone-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study deuterium effects on chemical reactions and mechanisms.
Biology: The compound is used to investigate the biological pathways involved in parasitic infections and cancer.
Wirkmechanismus
Lucanthone-d4 (hydrochloride) exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting its structure and function.
Inhibition of DNA Repair: It inhibits enzymes involved in DNA repair, such as apurinic endonuclease-1 and topoisomerase II.
Autophagy Inhibition: Lucanthone-d4 inhibits autophagy, leading to the accumulation of damaged cellular components and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hycanthone: The active metabolite of lucanthone, used in similar therapeutic applications.
Miracil D: Another thioxanthenone compound with similar biological activities.
Uniqueness
Lucanthone-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H25ClN2OS |
|---|---|
Molekulargewicht |
381.0 g/mol |
IUPAC-Name |
4-methyl-1-[[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]amino]thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H/i12D2,13D2; |
InChI-Schlüssel |
LAOOXBLMIJHMFO-QJUQVXHISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N(CC)CC)NC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B15142668.png)

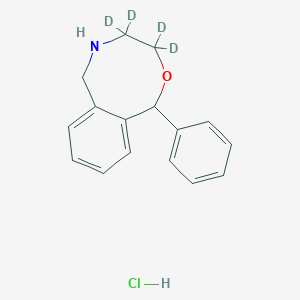
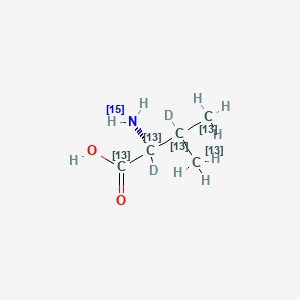
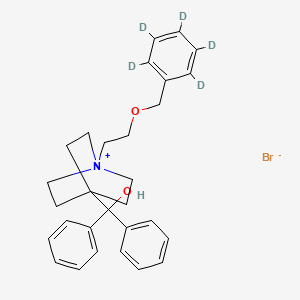
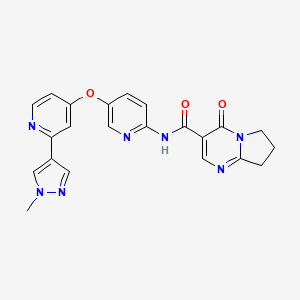


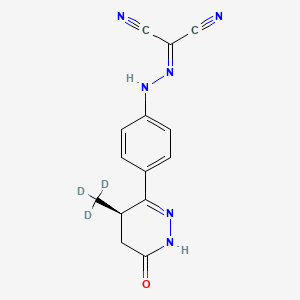
![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)


